Structural Identity Differential vs. Closest Commercial Analog N-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine
The target compound differs from the commercially available N‑cyclopentyl‑5‑(3,4‑difluorophenyl)‑2‑methylpyrimidin‑4‑amine by the absence of an N‑cyclopentyl substituent and by the attachment position of the 3,4‑difluorophenyl ring (6‑position vs. 5‑position). This substitution pattern alters both the hydrogen-bond donor/acceptor profile and the spatial orientation of the fluorophenyl ring, which directly impacts binding-pocket complementarity in kinase ATP sites. No head-to-head biological data are publicly available; the differentiation is strictly structural and steric.
| Evidence Dimension | Molecular topology (substitution pattern) |
|---|---|
| Target Compound Data | 6-(3,4-difluorophenyl), 2-methyl, 4-NH2 unsubstituted |
| Comparator Or Baseline | N-cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine (CAS 917896-07-2) |
| Quantified Difference | Qualitative difference: N4-substitution (H vs. cyclopentyl) and aryl attachment position (C6 vs. C5); molecular weight differential: 68.0 g/mol |
| Conditions | Not applicable; structural identity comparison based on chemical registry data. |
Why This Matters
For medicinal chemistry campaigns, the exact regioisomer and substitution pattern dictate kinase selectivity and SAR progression; deviation invalidates structure–activity relationships.
